3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole
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Overview
Description
3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction conditions often include the use of catalysts such as silver or copper salts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazoles, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-5-pyrazolone: A simpler pyrazole derivative with fewer substituents.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents.
Uniqueness
3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is unique due to its multiple phenyl groups and the presence of a phenylthio substituent. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C25H20N2OS |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-1-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H20N2OS/c1-19-25(29-22-15-9-4-10-16-22)24(21-13-7-3-8-14-21)27(26-19)23(28)18-17-20-11-5-2-6-12-20/h2-18H,1H3/b18-17+ |
InChI Key |
CUTPQQRMNGXLGR-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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